1,2-Ethanediamine dipicrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine dipicrate can be synthesized by reacting ethylenediamine with picric acid. The reaction typically involves dissolving ethylenediamine in water and slowly adding picric acid under controlled conditions to form the dipicrate salt. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure complete reaction and prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature, concentration, and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1,2-Ethanediamine dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in the picrate ions to amino groups.
Substitution: The compound can participate in substitution reactions where the picrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfates.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives of the picrate ions.
Substitution Products: Compounds where picrate ions are replaced by other anions.
Scientific Research Applications
1,2-Ethanediamine dipicrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of energetic materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-ethanediamine dipicrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its energetic properties are attributed to the presence of picrate ions, which release energy upon decomposition.
Comparison with Similar Compounds
- Ethane-1,2-diaminium dipicrate dihydrate
- Ethylenediamine dinitrate
- Ethylenediamine dihydrochloride
Comparison: 1,2-Ethanediamine dipicrate is unique due to its specific energetic properties and the presence of picrate ions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2-azaniumylethylazanium;2,4,6-trinitrophenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.C2H8N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;3-1-2-4/h2*1-2,10H;1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWMMNMINYIQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C(C[NH3+])[NH3+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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